

An In-depth Technical Guide to Boc-p-iodo-DL-Phe-OH

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Compound of Interest

Compound Name: *Boc-p-iodo-DL-Phe-OH*

Cat. No.: *B558093*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-p-iodo-DL-phenylalanine (**Boc-p-iodo-DL-Phe-OH**), a crucial building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring a Boc-protected amine and an iodinated phenyl ring, offers significant advantages for designing novel therapeutics, diagnostic agents, and research tools.

Core Compound Data

Boc-p-iodo-DL-Phe-OH is a non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α -amino function, essential for controlled, stepwise peptide synthesis. The para-iodine atom on the phenyl ring serves as a versatile functional handle for further chemical modification and as a heavy atom for crystallographic studies or for radiolabeling.

Physicochemical Properties

The following table summarizes the key quantitative data for **Boc-p-iodo-DL-Phe-OH** and its individual enantiomers for comparative purposes.

Property	Boc-p-iodo-DL-Phe-OH	Boc-p-iodo-L-Phe-OH	Boc-p-iodo-D-Phe-OH
Molecular Weight	391.2 g/mol [1]	391.2 g/mol [2]	391.2 g/mol
Molecular Formula	C ₁₄ H ₁₈ INO ₄ [1]	C ₁₄ H ₁₈ INO ₄ [2]	C ₁₄ H ₁₈ INO ₄
CAS Number	103882-09-3[1]	62129-44-6[2]	176199-35-2
Appearance	White to off-white powder	White to light yellow powder[2]	White to off-white powder
Melting Point	163-169 °C[1]	~150 °C (dec.)[2]	118-124 °C
Purity (Typical)	≥ 99% (HPLC)[1]	≥ 99% (HPLC)[2]	≥ 98% (HPLC)
Storage Conditions	0-8 °C[1]	2-8 °C[2]	0-8 °C

Experimental Protocols

Protocol 1: Synthesis of Boc-p-iodo-DL-Phe-OH

This protocol describes a general method for the N-terminal Boc protection of 4-iodo-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amino group.[3]

Materials:

- 4-iodo-DL-phenylalanine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- 1N Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- 10% Citric Acid or 1N HCl solution

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

- **Dissolution:** Dissolve 4-iodo-DL-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N NaOH solution in a round bottom flask. Stir the mixture vigorously in an ice bath until the amino acid is fully dissolved.[\[4\]](#)
- **Reagent Addition:** While maintaining the cold temperature and vigorous stirring, add di-tert-butyl dicarbonate (Boc_2O , 1.1 equivalents) to the solution. The Boc_2O can be added portion-wise as a solid or dissolved in a minimal amount of 1,4-dioxane and added dropwise.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
 - Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc_2O and other impurities.
 - Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by adding 10% citric acid or 1N HCl solution. The product, **Boc-p-iodo-DL-Phe-OH**, will precipitate as a white solid.
- **Extraction & Isolation:**
 - Extract the acidified aqueous layer three times with ethyl acetate.
 - Combine the organic extracts and wash them sequentially with water and then brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude solid can be further purified by recrystallization or flash column chromatography to achieve high purity.

Protocol 2: Incorporation into a Peptide via Boc-SPPS

This protocol outlines the use of **Boc-p-iodo-DL-Phe-OH** as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).^[5] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Materials:

- Merrifield resin (or other suitable resin for Boc chemistry)
- **Boc-p-iodo-DL-Phe-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling reagents: e.g., HBTU/HOBt or DCC/HOBt
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
- Scavengers (e.g., anisole)
- SPPS reaction vessel

Procedure:

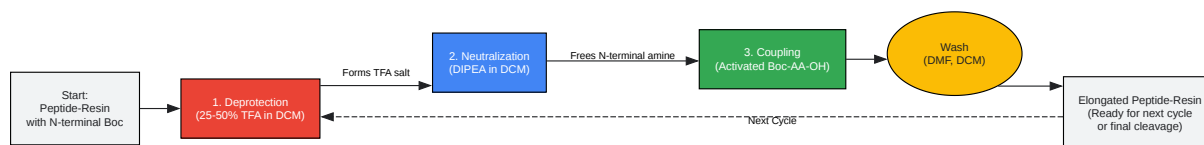
- Resin Preparation: Swell the resin in DCM for 1-2 hours in the reaction vessel.

- **First Amino Acid Coupling:** Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
- **Peptide Elongation Cycle (for each amino acid):**
 - Deprotection:** Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes. This exposes a free amine on the peptide-resin. Wash the resin thoroughly with DCM.^[5]
 - Neutralization:** Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM for 10-15 minutes. Wash the resin again with DCM and then DMF to prepare for coupling.^[5]
 - Coupling of **Boc-p-iodo-DL-Phe-OH**:**
 - In a separate vial, pre-activate **Boc-p-iodo-DL-Phe-OH** (3 equivalents relative to resin capacity) with a coupling reagent like HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.^[5]
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.^[5]
 - After coupling, wash the resin thoroughly with DMF and DCM.
- **Repeat Cycle:** Repeat step 3 for each subsequent amino acid to be added to the peptide sequence.
- **Final Cleavage:** Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety protocols).
- **Purification:** The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of deprotection, neutralization, and coupling for elongating a peptide chain on a solid support using the Boc protection strategy.

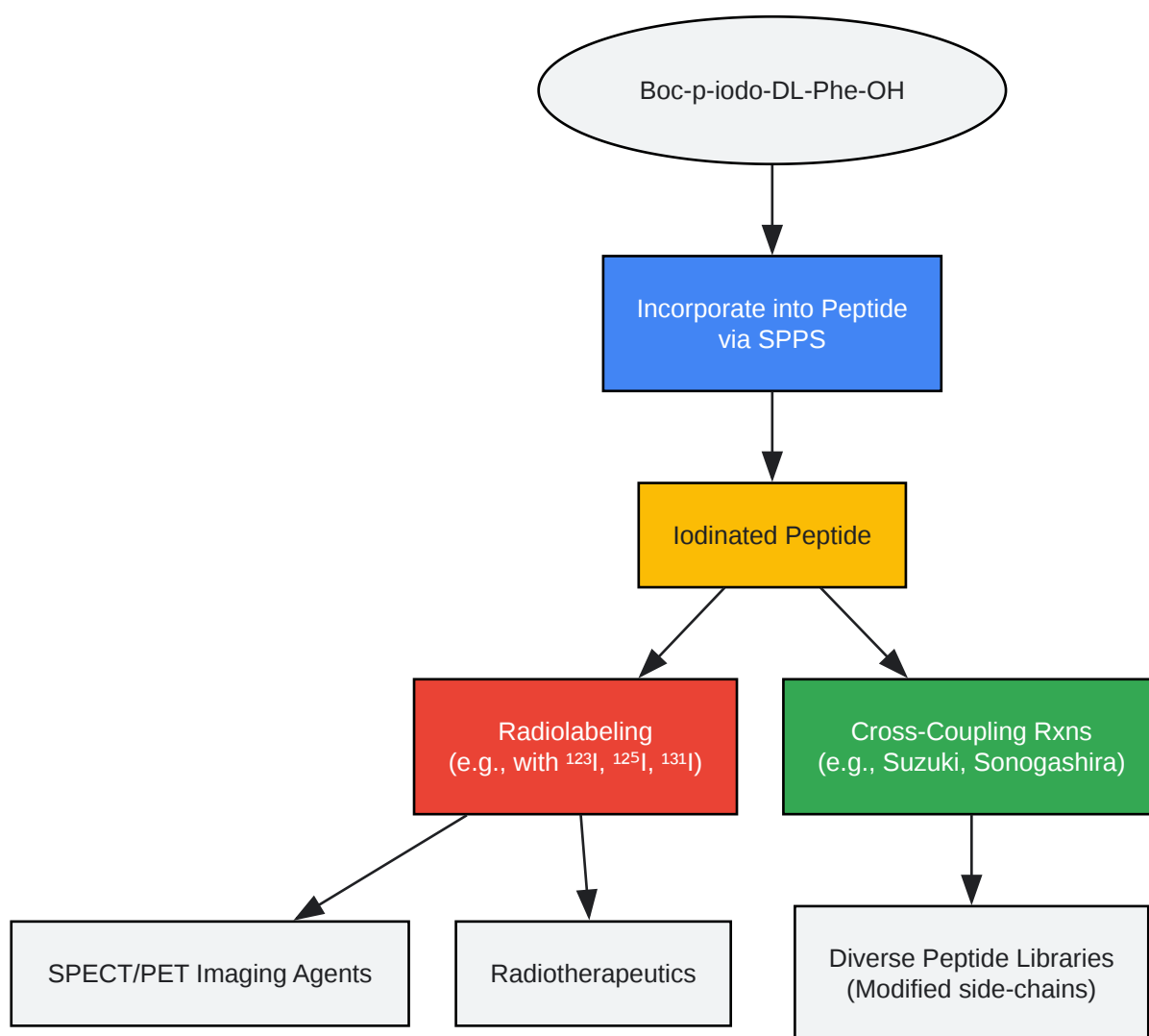


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Caption: General workflow for one cycle of Boc Solid-Phase Peptide Synthesis.

Application in Drug Development

The iodophenyl moiety of **Boc-p-iodo-DL-Phe-OH** is a key feature for advanced applications. It enables post-synthesis modifications through cross-coupling reactions, allowing for the creation of diverse peptide libraries with tailored properties.



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Caption: Logical relationships in the application of **Boc-p-iodo-DL-Phe-OH**.

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